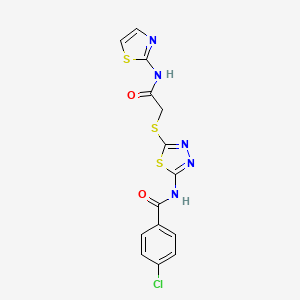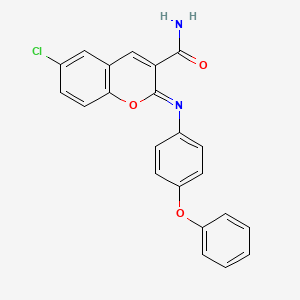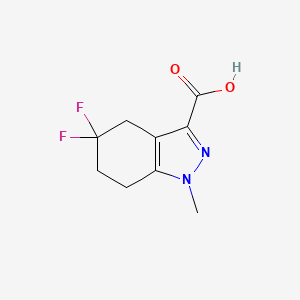![molecular formula C15H18N4O B2517183 2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2097891-49-9](/img/structure/B2517183.png)
2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is a derivative of propanamide with substitutions that include a pyridinyl group and a pyrazinyl group. This structure suggests potential for interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of pyridinyl and pyrazinyl groups. For example, the synthesis of a structurally related compound, (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, involves the formation of an amide bond between a naphthalene derivative and a pyridinylmethylamine . Similarly, the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide involves the reaction of an acid with an amine . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the crystal structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide has been determined, showing that it crystallizes in an orthorhombic space group and forms a supramolecular helical chain through hydrogen bonding . Similarly, the conformational study of 2,2-dimethyl-N-(2-pyridinyl)propanamide has been performed using DFT calculations, which could provide insights into the structure of this compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their interactions with other chemicals. For example, the octacationic tetrakis-2,3-[5,6-di{2-(N-methyl)pyridiniumyl}pyrazino]porphyrazine macrocycle undergoes quaternization reactions and shows evidence of molecular aggregation in aqueous media . These reactions could be relevant when considering the reactivity of the pyridinyl and pyrazinyl groups in this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques. For instance, the UV-visible spectral and electrochemical properties of the octacationic porphyrazine derivatives have been studied, showing remarkable electron-deficient properties and a tendency for stepwise electron uptake . The spectroscopic profiling of 2,2-dimethyl-N-(2-pyridinyl)propanamide using FT-IR, FT-Raman, NMR, and UV has provided valuable information about the structure and electronic properties of the molecule . These studies could be indicative of the properties of this compound.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of various heterocyclic compounds, including pyridazinones, pyrazoles, and pyridines, through reactions involving similar dimethylamino propanamide compounds. These syntheses contribute to the development of novel organic materials with potential applications in drug development and materials science. For example, Sayed et al. (2002) explored the synthesis of new pyridazin-6-ones and pyridazin-6-imines, revealing methods to create complex organic structures that could serve as building blocks for pharmaceuticals and organic materials (Sayed, Khalil, Ahmed, & Raslan, 2002).
Transformations into Imidazopyridines
Transformations of compounds with structural similarities into imidazopyridines and related structures have been described, highlighting the versatility of these compounds in synthesizing complex heterocycles. Such transformations are crucial for developing new therapeutic agents and materials with unique properties. Kolar, Tišler, & Pizzioli (1996) discussed transformations of the pyrido[1,2-a]pyrazine ring system, showcasing the potential of these compounds in generating diverse heterocyclic structures with significant chemical and biological relevance (Kolar, Tišler, & Pizzioli, 1996).
Complexation with Metals
The ability of pyrazol-propanamide derivatives to form complexes with metals, such as palladium, has been studied. These complexes have implications for catalysis and material science, demonstrating the potential of dimethyl-N-propanamide derivatives in creating functional materials. Palombo et al. (2019) investigated the complexes of palladium(II) chloride with pyrazol-propanamide derivatives, uncovering insights into the structural and chemical properties of these complexes (Palombo, Liebing, Hildebrand, Patrikus, Assarsson, Wang, Amenta, Engelhardt, Edelmann, & Gilje, 2019).
Generation of Structurally Diverse Libraries
The use of dimethylamino propanamide compounds in generating structurally diverse libraries of compounds has been explored, highlighting their role in drug discovery and chemical synthesis. Roman (2013) utilized dimethylamino propan-1-one derivatives in alkylation and ring closure reactions, demonstrating the compound's utility in synthesizing a wide range of chemical structures with potential biological activity (Roman, 2013).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Related compounds have been found to exhibit anti-tubercular activity, suggesting they may interact with pathways relevant to mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have shown significant inhibitory concentrations against mycobacterium tuberculosis h37ra .
特性
IUPAC Name |
2,2-dimethyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)14(20)19-10-12-13(18-9-8-17-12)11-4-6-16-7-5-11/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBNTEJJZBQPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

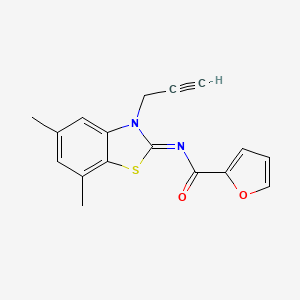
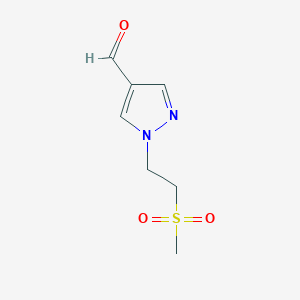
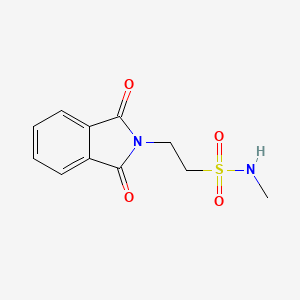
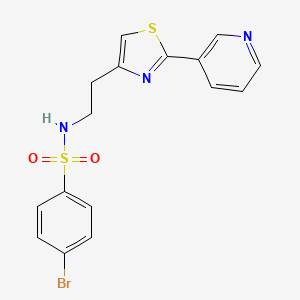

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)
